molecular formula C7H16BrNO2 B1383974 Acetylcholine-1,1,2,2-d4 bromide CAS No. 93449-31-1

Acetylcholine-1,1,2,2-d4 bromide

Cat. No.: B1383974
CAS No.: 93449-31-1
M. Wt: 230.14 g/mol
InChI Key: ZEHGKSPCAMLJDC-NXMSQKFDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcholine-1,1,2,2-d4 bromide is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of acetylcholine bromide, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its role as a neurotransmitter and its applications in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylcholine-1,1,2,2-d4 bromide typically involves the deuteration of acetylcholine bromide. The process begins with the preparation of deuterated choline, which is then acetylated to form acetylcholine-1,1,2,2-d4. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetylcholine-1,1,2,2-d4 bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated choline and acetic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetylcholine-1,1,2,2-d4 bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Acetylcholine-1,1,2,2-d4 bromide exerts its effects by binding to muscarinic and nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including muscle contraction, neurotransmission, and modulation of heart rate. The binding of acetylcholine to these receptors triggers a cascade of intracellular events, leading to the desired physiological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic and kinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-NXMSQKFDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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